BenchChemオンラインストアへようこそ!

2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl

Medicinal Chemistry Regioselective Synthesis CRF1 Antagonists

For medicinal chemistry teams, procuring the correct 6-amine isomer (CAS 2089650-28-0) is critical. The 7-amine isomer cannot substitute due to divergent hydrogen-bond vectors in target binding pockets. This HCl salt provides a 60% impurity reduction vs. free base, ensuring consistent protonation for SPR/ITC assays. Leverage its predicted pKa of 3.76 for optimized salt-screening protocols.

Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
Cat. No. B13050177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl
Molecular FormulaC5H8ClN3O
Molecular Weight161.59 g/mol
Structural Identifiers
SMILESC1COC2=CC(=NN21)N.Cl
InChIInChI=1S/C5H7N3O.ClH/c6-4-3-5-8(7-4)1-2-9-5;/h3H,1-2H2,(H2,6,7);1H
InChIKeyGSXRKYJNGCMOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine HCl: A Regiospecific Bicyclic Building Block for Kinase and GPCR-Targeted Discovery Programs


2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride (CAS 2089650-28-0; free base CAS 1512258-62-6) is a bicyclic heterocyclic amine composed of a fused pyrazole–oxazole core . The compound is primarily utilized as a regiospecific synthetic intermediate in medicinal chemistry campaigns, including corticotropin-releasing factor 1 (CRF₁) antagonist programs [1] and kinase inhibitor design [2]. The hydrochloride salt (C₅H₈ClN₃O, MW 161.59) is favored for its enhanced aqueous solubility and handling convenience compared to the neutral free base .

Why Positional Isomers and Non-Amine Parent Scaffolds Cannot Replace 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine HCl in Regiospecific SAR Programs


The pyrazolo[5,1-b]oxazole scaffold presents multiple regioisomeric amine attachment points (C-6, C-7, and exocyclic variants), each yielding chemically distinct entities with divergent reactivity and biological profiles. The 6-amine isomer (CAS 1512258-62-6) cannot be interchanged with the commonly available 7-amine isomer (CAS 2041076-56-4) because the amino group position dictates the vector of hydrogen-bond donor/acceptor interactions in target binding pockets . Substituting the free base for the hydrochloride salt may introduce uncontrolled variability in dissolution rate, ionization state, and assay reproducibility, particularly in cell-based or biophysical screens where precise protonation stoichiometry matters . The quantitative evidence below establishes the measurable boundaries within which substitution fails.

Quantitative Differentiation Evidence: 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine HCl vs. Closest Analogs


Regioisomeric Purity as a Gatekeeper: C-6 vs. C-7 Amine Substitution Determines Scaffold Utility

2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine (CAS 1512258-62-6) and its 7-amine regioisomer (CAS 2041076-56-4) are distinct chemical entities with non-overlapping CAS registry numbers, indicating unique structural identity . In the CRF1 antagonist patent AU2009279137, the 6-position substitution pattern is specifically enumerated in multiple exemplified compounds, whereas the 7-amino variant is absent from the claims, suggesting that 6-amine substitution is a critical pharmacophoric requirement for CRF1 activity [1]. No quantitative biological head-to-head comparison has been published to date; however, the differential patent citation frequency constitutes reproducible, document-based differentiation.

Medicinal Chemistry Regioselective Synthesis CRF1 Antagonists

Predicted Physicochemical Signature: pKa, Boiling Point, and Density Differentiate the 6-Amine from Unsubstituted Parent

The free base 2,3-dihydropyrazolo[5,1-b]oxazol-6-amine (CAS 1512258-62-6) has predicted physicochemical parameters that distinguish it from the unsubstituted 2,3-dihydropyrazolo[5,1-b]oxazole parent scaffold. The amine substituent introduces a measurable basic center (predicted pKa = 3.76 ± 0.20), making the 6-amine significantly more ionizable under mildly acidic conditions (e.g., pH 5–6) than the parent heterocycle, which lacks a basic amine . This ionization difference directly impacts aqueous solubility, salt formation propensity, and chromatographic retention behavior. The predicted boiling point (335.3 ± 30.0 °C) and density (1.67 ± 0.1 g/cm³) provide additional handles for purification method development and storage condition specification . Comparative predicted data for the 7-amine isomer are not publicly available, limiting direct isomeric comparison.

Physicochemical Profiling Lead Optimization Formulation Design

Hydrochloride Salt Provides Quantifiable Purity Advantage over Free Base for Assay-Ready Procurement

The hydrochloride salt of 2,3-dihydropyrazolo[5,1-b]oxazol-6-amine (CAS 2089650-28-0) is commercially available at a minimum purity of 98% (HPLC) from dedicated research chemical suppliers such as Leyan , whereas the free base (CAS 1512258-62-6) is typically offered at 95% purity from vendors such as AKSci and CymitQuimica . This 3-percentage-point purity differential translates to a potential 60% reduction in total impurity burden (from 5% to 2% total impurities), which is consequential for sensitive biophysical assays or catalytic applications where trace impurities can confound IC₅₀/Kd determinations or reaction yields.

Salt Selection Purity Specification Procurement

Synthetic Tractability: 6-Amine Enables Regioselective C-2 and C-7 Functionalization Validated by Palladium-Catalyzed Cross-Coupling

A 2023 methodological study by Michel et al. demonstrated that pyrazolo[5,1-b]oxazole platforms bearing appropriate substitution can undergo regioselective palladium-catalyzed C–H activation and Suzuki–Miyaura cross-coupling at the C-2 and C-7 positions [1]. The 6-amine substituent serves as a directing/stabilizing group in these transformations, enabling sequential arylation to generate mono-, di-, and tri-arylated libraries. The unsubstituted parent scaffold (2,3-dihydropyrazolo[5,1-b]oxazole) lacks this amino directing group and exhibits different regioselectivity profiles under identical conditions [1]. While the study did not report isolated yields specifically for the 6-amine derivative, the general methodology establishes that the amine-bearing scaffold is chemically competent for diversification chemistry, whereas the non-amine analog requires distinct optimization.

Synthetic Methodology C–H Activation Building Block Utility

Recommended Application Scenarios for 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine HCl Based on Differential Evidence


CRF1 Receptor Antagonist Medicinal Chemistry Programs

The 6-amine has been explicitly exemplified in CRF1 antagonist patent space (AU2009279137) [1]. Researchers synthesizing novel CRF1 antagonists for stress-related disorders, depression, or irritable bowel syndrome should procure the 6-amine hydrochloride as a regiospecific intermediate to align with patent SAR and avoid the untested 7-amine isomer. The 98% purity HCl salt minimizes purification overhead prior to library synthesis.

High-Throughput Screening Library Production via Late-Stage Diversification

The 6-amine scaffold is chemically competent for regioselective palladium-catalyzed C–H arylation at C-2 and C-7 positions, as validated by Michel et al. (2023) [2]. Teams generating lead-like pyrazolo[5,1-b]oxazole libraries should select the 6-amine starting material for predictable diversification; the unsubstituted parent will not provide equivalent regioselectivity without re-optimization of coupling protocols.

Biophysical and Cellular Assays Requiring High-Purity, Salt-Defined Starting Material

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular target engagement assays where trace impurities can distort binding parameters, the hydrochloride salt at ≥98% purity offers a 60% reduction in total impurity burden relative to the 95% free base . Procurement of the HCl salt ensures consistent protonation state across assay replicates.

pH-Dependent Separation and Formulation Development

The predicted pKa of 3.76 for the free base amine provides a quantitative basis for designing liquid-liquid extraction, ion-pair chromatography, or salt-form screening protocols. Process chemists can leverage this predicted value to select aqueous phase pH conditions (>2 log units above pKa) that ensure ≥99% protonation, facilitating purification or salt exchange workflows.

Quote Request

Request a Quote for 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.